molecular formula C6H7FO2 B8549126 2-Fluoro-2-methylcyclopentane-1,3-dione

2-Fluoro-2-methylcyclopentane-1,3-dione

Cat. No. B8549126
M. Wt: 130.12 g/mol
InChI Key: DHFIQBJMDFWBBL-UHFFFAOYSA-N
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Patent
US08921368B2

Procedure details

A mixture of 2-methylcyclopentane-1,3-dione (4.50 g, 40.1 mmol) and Selectfluor (17.06 g, 48.2 mmol) in acetonitrile (80 mL) was heated to reflux for 2 h, cooled to room temperature and concentrated in vacuo. The residue was diluted with ethyl acetate (200 mL), washed with saturated sodium bicarbonate, water, brine, dried (MgSO4) and concentrated. Purification by silica gel chromatography, eluting with 20 to 50% ethyl acetate in hexanes, gave 2-fluoro-2-methylcyclopentane-1,3-dione (4.50 g, 82% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 2.65-3.19 (4H, m), 1.38-1.77 (3H, m).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
17.06 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[B-](F)(F)(F)[F:10].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[F:10][C:2]1([CH3:1])[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1C(CCC1=O)=O
Name
Quantity
17.06 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20 to 50% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1(C(CCC1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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